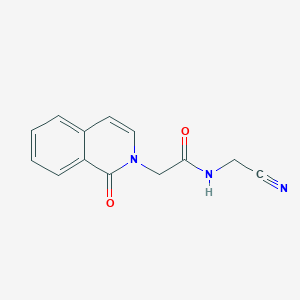![molecular formula C8H8ClN5 B2930601 7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 2137831-49-1](/img/structure/B2930601.png)
7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Cancer Research
Triazolopyrimidine compounds have been studied for their potential as inhibitors in cancer treatment. For example, certain derivatives have shown significant inhibitory activity against CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which could be promising for the development of new anticancer drugs .
Pharmaceutical Testing
These compounds are also used in pharmaceutical testing as reference standards to ensure the accuracy of experimental results. They can serve as benchmarks for testing the efficacy and safety of new pharmaceuticals .
Biological Evaluation
In biological research, triazolopyrimidine derivatives are evaluated for their biological activities, such as their effectiveness as enzyme inhibitors or modulators. This can lead to the discovery of new drugs or treatments for various diseases .
Chemical Synthesis
The triazolopyrimidine scaffold is utilized in chemical synthesis to create novel compounds with potential therapeutic applications. Researchers design and synthesize new molecules based on this structure to explore their properties and applications .
Neurological Studies
Some triazolopyrimidine derivatives have been identified as potent modulators of γ-secretase, an enzyme linked to Alzheimer’s disease. These compounds could potentially lower Aβ42 levels in the brain, which is associated with the progression of Alzheimer’s .
Mécanisme D'action
Target of Action
The primary target of 7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a disruption in the normal cell cycle progression, which can result in the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to a halt in cell proliferation, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Propriétés
IUPAC Name |
7-chloro-3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUKLWFUWUDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=NC=N3)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)
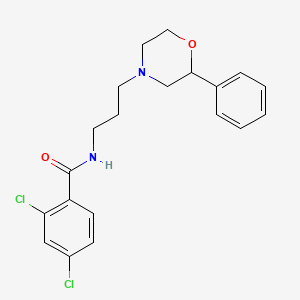
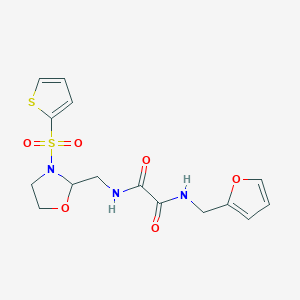
![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)
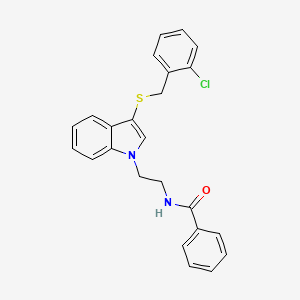
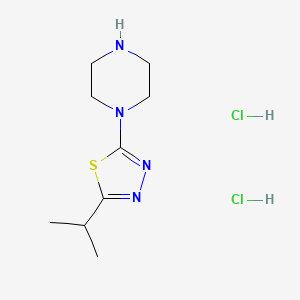
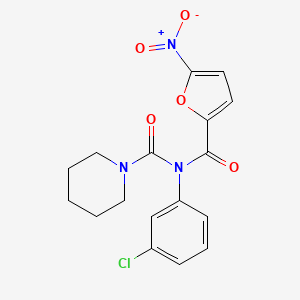
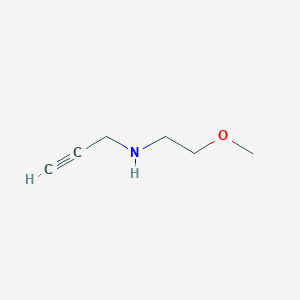
![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

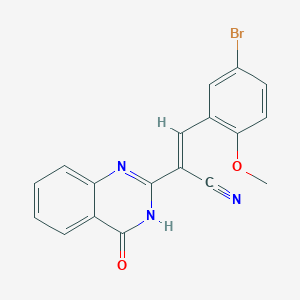
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)
